Cas no 79069-50-4 (Boc-Ala-aldehyde)
Boc-Ala-aldehyde Chemical and Physical Properties
Names and Identifiers
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- (S)-tert-Butyl (1-oxopropan-2-yl)carbamate
- Boc-L-alanine aldehyde
- (S)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
- Boc-Ala-aldehyde
- Boc-L-alaninal
- BOC-L-ALANINAL (BOC-L-ALANINE ALDEHYDE)
- N-T-BOC-L-ALANINAL
- tert-butyl N-[(2S)-1-oxopropan-2-yl]carbamate
- tert-butyl(S)-1-formylethylcarbamate
- Boc-alaninal
- boc-L-alanine
- N-Boc-L-alaninal
- Boc-L-Ala-aldehyde
- (S)-(1-Oxopropan-2-yl)carbamic Acid tert-Butyl Ester
- (S)-tert-butyl 1-oxopropan-2-ylcarbamate
- tert-butyl N-[(1S)-1-methyl-2-oxo-ethyl]carbamate
- Carbamic acid, [(1S)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester
- (1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester
- Boc-L-alani
- 1,1-Dimethylethyl N-[(1S)-1-methyl-2-oxoethyl]carbamate (ACI)
- Carbamic acid, (1-methyl-2-oxoethyl)-, 1,1-dimethylethyl ester, (S)- (ZCI)
- Carbamic acid, [(1S)-1-methyl-2-oxoethyl]-, 1,1-dimethylethyl ester (9CI)
- ((S)-1-Methyl-2-oxo-ethyl)carbamic acid tert-butyl ester
- ((S)-1-Methyl-2-oxoethyl)carbamic acid tert-butyl ester
- (S)-2-(((tert-Butoxy)carbonyl)amino)propanal
- (S)-2-(tert-Butoxycarbonylamino)propionaldehyde
- N-(tert-Butoxycarbonyl)-L-alaninal
- N-(tert-Butoxycarbonyl)alaninal
- tert-Butyl ((S)-1-methyl-2-oxoethyl)carbamate
- tert-Butyl (1S)-1-methyl-2-oxoethylcarbamate
- tert-Butyl (S)-(1-oxopropan-2-yl)carbamate
- tert-Butyl N-[(S)-1-methyl-2-oxoethyl]carbamate
- tert-Butyl-N-[(1S)-1-methyl-2-oxoethyl]carbamate
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- MDL: MFCD00143786
- Inchi: 1S/C8H15NO3/c1-6(5-10)9-7(11)12-8(2,3)4/h5-6H,1-4H3,(H,9,11)/t6-/m0/s1
- InChI Key: OEQRZPWMXXJEKU-LURJTMIESA-N
- SMILES: O(C(N[C@H](C=O)C)=O)C(C)(C)C
Computed Properties
- Exact Mass: 173.10500
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 172
- Topological Polar Surface Area: 55.4
Experimental Properties
- Density: 1.015
- Melting Point: 87.0 to 91.0 deg-C
- Boiling Point: 248.5℃ at 760 mmHg
- Flash Point: 248.5 °C at 760 mmHg
- Refractive Index: 1.435
- PSA: 55.40000
- LogP: 1.48940
- Sensitiveness: Sensitive to air
Boc-Ala-aldehyde Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:−20°C
Boc-Ala-aldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0196-1g |
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester |
79069-50-4 | 96% | 1g |
636.03CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0196-5g |
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester |
79069-50-4 | 96% | 5g |
1950.5CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0196-500mg |
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester |
79069-50-4 | 96% | 500mg |
576.67CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0196-25g |
(S)-(1-Methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester |
79069-50-4 | 96% | 25g |
6614.73CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VR889-50mg |
Boc-Ala-aldehyde |
79069-50-4 | 97% | 50mg |
75.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-VR889-200mg |
Boc-Ala-aldehyde |
79069-50-4 | 97% | 200mg |
175.0CNY | 2021-08-04 | |
| Apollo Scientific | OR963550-1g |
Boc-Ala-aldehyde |
79069-50-4 | 98+% | 1g |
£63.00 | 2025-03-21 | |
| Apollo Scientific | OR963550-5g |
Boc-Ala-aldehyde |
79069-50-4 | 98+% | 5g |
£109.00 | 2025-02-20 | |
| abcr | AB314020-250 mg |
Boc-ala-aldehyde, 95%; . |
79069-50-4 | 95% | 250MG |
€87.50 | 2022-03-25 | |
| abcr | AB314020-1 g |
Boc-ala-aldehyde, 95%; . |
79069-50-4 | 95% | 1g |
€153.20 | 2022-03-25 |
Boc-Ala-aldehyde Production Method
Production Method 1
1.2 Reagents: Potassium bisulfate Solvents: Water ; 0 °C → 15 °C; 30 min, 15 °C
Production Method 2
1.2 Reagents: Potassium bisulfate Solvents: Water ; 0 °C
Production Method 3
1.2 15 min, -70 °C; 20 min, -70 °C
1.3 Reagents: Triethylamine ; 30 min, -70 °C; 30 min, -70 °C → rt
Production Method 4
Production Method 5
Production Method 6
1.2 Reagents: Ethyl acetate
Production Method 7
Production Method 8
1.2 Solvents: Methanol ; -78 °C → rt
1.3 Reagents: Potassium sodium tartrate Solvents: Water
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Production Method 14
1.2 Solvents: Toluene ; -10 °C; 90 min, -10 °C
1.3 Reagents: Water
Boc-Ala-aldehyde Raw materials
- L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester
- Boc-Ala-OMe
- Boc-Ala-NMe(OMe)
- Boc-L-alaninol
Boc-Ala-aldehyde Preparation Products
Boc-Ala-aldehyde Suppliers
Boc-Ala-aldehyde Related Literature
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on Boc-Ala-aldehyde
Comprehensive Guide to Boc-Ala-aldehyde (CAS No. 79069-50-4): Properties, Applications, and Industry Insights
Boc-Ala-aldehyde (CAS No. 79069-50-4), a versatile N-Boc-protected amino aldehyde, is a critical building block in peptide synthesis and medicinal chemistry. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group and an aldehyde functional group, makes it indispensable for constructing complex molecular architectures. Researchers and pharmaceutical developers frequently search for Boc-Ala-aldehyde suppliers, synthesis protocols, and stability data, reflecting its growing demand in drug discovery pipelines.
The compound’s role in peptide coupling reactions aligns with current trends in bioconjugation and targeted drug delivery. With the rise of ADC (Antibody-Drug Conjugate) therapies, Boc-Ala-aldehyde CAS 79069-50-4 has gained attention as a linker precursor. Its aldehyde moiety enables selective reactions with hydrazine or hydroxylamine groups, a feature leveraged in click chemistry applications. Recent PubMed-indexed studies highlight its utility in protease inhibitor design, addressing therapeutic areas like oncology and viral infections.
From a technical perspective, Boc-Ala-aldehyde exhibits optimal stability under inert atmospheres but requires storage at -20°C to prevent degradation—a key consideration for buyers evaluating long-term storage conditions. Analytical data (HPLC, NMR) typically shows ≥95% purity for research-grade material, though GMP-grade Boc-Ala-aldehyde is available for preclinical development. The compound’s molecular weight (173.21 g/mol) and solubility in DCM/THF are frequently queried parameters in chemical databases.
Innovative applications extend to macrocyclization strategies, where the aldehyde group facilitates intramolecular reductive amination. This aligns with industry demand for constrained peptides—a hot topic in peptide therapeutics due to their enhanced bioavailability. Patent analyses reveal increasing use of CAS 79069-50-4 in peptidomimetic design, particularly for GPCR-targeted drugs. Suppliers should note that searches for Boc-Ala-aldehyde price trends and bulk purchase options have surged by 40% year-over-year in chemical procurement platforms.
Environmental and handling considerations are equally pertinent. While not classified as hazardous, best practices recommend using anhydrous reaction conditions to preserve the aldehyde functionality. This matches broader industry shifts toward green chemistry principles, where researchers seek solvent-free Boc-Ala-aldehyde reactions or water-compatible protocols. Technical forums frequently discuss column chromatography purification methods versus recrystallization techniques for this compound.
Emerging opportunities exist in combinatorial chemistry workflows, where 79069-50-4 serves as a scaffold for diversity-oriented synthesis. The compound’s compatibility with solid-phase peptide synthesis (SPPS) makes it valuable for high-throughput screening libraries. Recent breakthroughs in continuous flow chemistry have also enabled safer handling of aldehydes like Boc-Ala-aldehyde, addressing user concerns about air-sensitive compound management.
For analytical chemists, Boc-Ala-aldehyde characterization presents specific challenges. The FTIR carbonyl stretch (1720 cm⁻¹) and ¹H NMR aldehyde proton (9.5 ppm) are diagnostic features often referenced in spectral databases. Quality control discussions emphasize HPLC method development using C18 columns with 0.1% TFA modifier, reflecting common user queries about purity analysis techniques.
The market outlook remains robust, driven by expanding peptide-based drug pipelines. With over 60 peptide therapeutics in Phase III trials (2024 data), demand for Boc-protected amino aldehydes is projected to grow at 8.2% CAGR. Strategic partnerships between custom synthesis providers and biotechs are accelerating access to CAS 79069-50-4 derivatives, particularly for next-generation peptide conjugates.
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